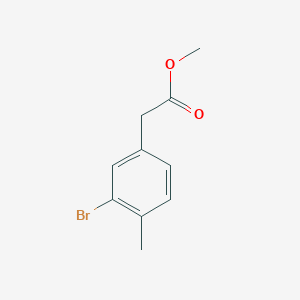

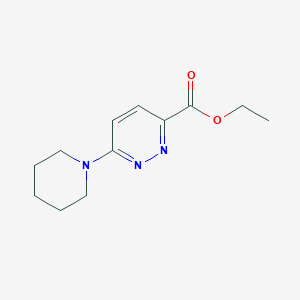

![molecular formula C9H18Cl2N2O2S B1431968 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride CAS No. 1922701-97-0](/img/structure/B1431968.png)

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride

Overview

Description

“8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride” is a compound that has been investigated for its potential anti-ulcer activity . It is part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .

Synthesis Analysis

The compound was synthesized via a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized to reveal the influence of the N-substituent on the anti-ulcer activity .Molecular Structure Analysis

The molecular structure of the compound was analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid . The N-CH2Ph bond was hydrogenated in the synthesis of N-Hexylpiperidone .Scientific Research Applications

Anti-Ulcer Medication Development

This compound has been investigated for its potential as an anti-ulcer agent . Researchers have synthesized derivatives based on 1-thia-4,8-diazaspiro[4.5]decan-3-one and found them to possess anti-ulcer activity comparable with that of omeprazole . This suggests that 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride could be a promising candidate for the development of new anti-ulcer medications.

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, the compound’s derivatives have been explored for their pharmacological properties. The modification of thiazolidin-4-one by replacing the stereoisomeric carbon atom with a spiro-fragment has led to the removal of the asymmetric center from the heterocyclic compound, which is significant in drug design .

Synthesis of Spiro-compounds

The compound serves as a key intermediate in the synthesis of spiro-compounds. These compounds are synthesized via one-pot three-component condensation, which is a valuable method in organic synthesis for creating complex molecules with high efficiency .

Exploration of Anti-Ulcer Activity

The anti-ulcer activity of various analogs of this compound has been studied to understand the influence of the N-substituent on the activity. This research is crucial for designing drugs with targeted therapeutic effects .

Bulk Manufacturing and Procurement

The compound is available for bulk manufacturing and procurement, which is vital for large-scale research and development projects. This availability facilitates the exploration of its applications in different scientific fields .

Future Directions

properties

IUPAC Name |

8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S.2ClH/c1-11-4-2-9(3-5-11)10-7(6-14-9)8(12)13;;/h7,10H,2-6H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVVAXUHMZLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

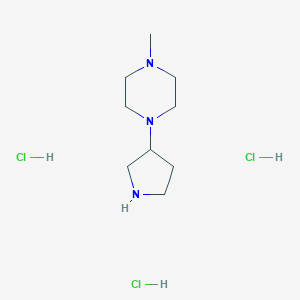

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431888.png)

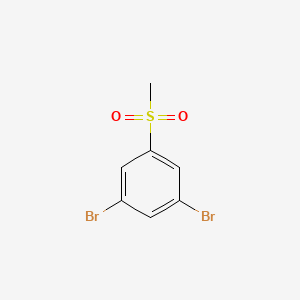

![methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431889.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)

![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)

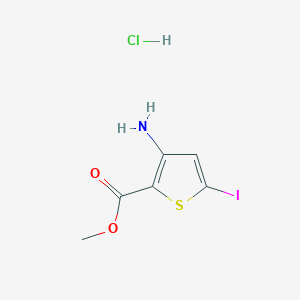

![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)

![methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431907.png)

![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)